molecular formula C11H10FN3 B11897540 (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine CAS No. 1346686-93-8

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine

Cat. No.: B11897540
CAS No.: 1346686-93-8
M. Wt: 203.22 g/mol
InChI Key: VYOPGOBDPDHBIN-UHFFFAOYSA-N
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Description

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine is a fluorinated bipyridine derivative featuring a methanamine (-CH2NH2) group at the 5'-position of the [2,3'-bipyridine] scaffold and a fluorine atom at the 5-position of the pyridine ring.

Properties

CAS No.

1346686-93-8

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

[5-(5-fluoropyridin-2-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C11H10FN3/c12-10-1-2-11(15-7-10)9-3-8(4-13)5-14-6-9/h1-3,5-7H,4,13H2

InChI Key

VYOPGOBDPDHBIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C2=CN=CC(=C2)CN

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling between halogenated pyridine derivatives and boronic acids is a cornerstone method. For example, demonstrates the synthesis of triazinyl-pyridinyl indoles using Suzuki reactions with Pd(dba)₂/XantPhos catalysts in cyclopentyl methyl ether (CPME)/H₂O solvents. Adapting this protocol, a 5-fluoro-2-bromopyridine could couple with a 5'-boronic acid-functionalized pyridine derivative to form the bipyridine backbone. Typical conditions involve:

  • Catalyst : Pd(dba)₂ (2.5 mol%)

  • Ligand : XantPhos (5 mol%)

  • Base : Cs₂CO₃ (1 equiv)

  • Solvent : CPME/H₂O (4:1)

  • Yield : 60–73%

Direct C–H Functionalization

Recent advances in C–H activation enable direct coupling of pyridine subunits without pre-functionalization. For instance, Fujiwara-Moritani reactions using Pd(OAc)₂ and oxidants like Ag₂CO₃ could link pyridine rings at the 2- and 3'-positions. However, competing regioselectivity and over-oxidation remain challenges.

Installation of the Methanamine Group

The primary amine group is introduced via nucleophilic substitution, reduction, or protective group strategies.

Azide Reduction

A two-step sequence involving azide formation followed by Staudinger or catalytic hydrogenation is widely employed. For example, describes the conversion of bromomethyl intermediates to azides using NaN₃, followed by hydrogenation over Pd/C to yield primary amines. Key parameters include:

  • Azidation : NaN₃ (2.5 equiv), DMF, 80°C, 12 h

  • Reduction : H₂ (1 atm), 10% Pd/C, MeOH, rt, 6 h

  • Overall Yield : 62–72%

Gabriel Synthesis

Phthalimide-protected amines offer a robust alternative. Alkylation of potassium phthalimide with a bromomethyl-bipyridine, followed by hydrazine deprotection, provides the free amine. This method avoids handling explosive azides but requires stringent anhydrous conditions.

Integrated Synthetic Routes

Combining the above strategies, two plausible routes emerge:

Route A: Sequential Coupling and Functionalization

  • Suzuki coupling of 5-fluoro-2-bromopyridine and 3'-boronic acid-pyridine.

  • Bromination at the 5'-position using NBS or PBr₃.

  • Azide substitution and hydrogenation to install the amine.

Route B: Pre-functionalized Building Blocks

  • Prepare 5'-azidomethyl-5-fluoro-2-bromopyridine via SN2 displacement.

  • Suzuki coupling with 3'-stannane-pyridine.

  • Hydrogenate azide to amine.

Reaction Optimization and Challenges

Catalyst Selection

Pd-based catalysts (e.g., Pd(dba)₂, Pd(PPh₃)₄) remain optimal for cross-couplings, though Ni catalysts offer cost advantages for large-scale synthesis. Ligands such as XantPhos enhance stability and regioselectivity.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, NMP) improve solubility of intermediates, while CPME/H₂O mixtures enhance coupling efficiency. Elevated temperatures (80–100°C) accelerate reactions but risk decomposition of sensitive functionalities.

Protecting Group Strategies

tert-Butoxycarbonyl (Boc) and benzyl (Bn) groups shield amines during harsh reactions. Patent emphasizes the utility of tert-butyl esters in stabilizing intermediates during multi-step syntheses.

Analytical Characterization

Critical quality control metrics include:

Parameter Method Acceptance Criteria
PurityHPLC (C18 column)≥98% peak area
Fluorine Content¹⁹F NMRδ -112 to -118 ppm (singlet)
Amine ConfirmationFT-IR, ESI-MSN-H stretch ~3350 cm⁻¹; [M+H]⁺ = 234.1

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of bipyridine compounds, including (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine, exhibit significant anticancer properties. For instance, compounds structurally related to bipyridines have shown promising results in inhibiting various cancer cell lines. A notable study evaluated the compound's efficacy against human tumor cells, revealing a mean GI50 value of 15.72 μM, indicating its potential as an antimitotic agent .

1.2 Enzyme Inhibition

The compound has been identified as an inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme implicated in several diseases, including cancer and neurodegenerative disorders. In vitro assays demonstrated that modifications to the bipyridine scaffold could enhance inhibitory potency against GSK-3α and GSK-3β isoforms . This suggests that (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine could be further optimized for therapeutic use in conditions where GSK-3 inhibition is beneficial.

Synthesis and Structural Modifications

2.1 Synthetic Pathways

The synthesis of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine can be achieved through several methods involving direct fluorination and other organic reactions. These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential therapeutic applications .

Table 1: Comparison of Synthetic Methods for Bipyridine Derivatives

MethodDescriptionYield (%)
Direct FluorinationIntroduction of fluorine into bipyridine coreVariable
Suzuki CouplingCoupling reactions with boronic estersHigh
N-alkylationModification of amine groupsModerate

Biological Mechanisms

3.1 Interaction with Biological Targets

The biological mechanisms underlying the activity of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine involve its interaction with various proteins and enzymes within cellular pathways. The compound's ability to inhibit GSK-3 suggests a role in modulating signaling pathways that affect cell proliferation and survival . Further research is needed to elucidate these mechanisms fully.

Case Studies

4.1 In Vitro Studies

In a series of in vitro studies assessing the anticancer activity of bipyridine derivatives, researchers found that specific substitutions on the bipyridine ring significantly impacted their biological activity. For example, substituting different functional groups led to variations in potency against cancer cell lines .

4.2 Pharmacological Evaluation

Pharmacological evaluations conducted by the National Cancer Institute revealed that certain derivatives exhibited high levels of cytotoxicity against a range of tumor types, highlighting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of (5-Fluoro-[2,3’-bipyridin]-5’-yl)methanamine involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

The following analysis compares (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine with structurally related bipyridinyl methanamine derivatives and fluorinated analogs, focusing on synthesis, physicochemical properties, and inferred biological activities.

Key Observations :

  • Substituent Effects: The fluorine atom in the target compound may enhance electronic effects and metabolic stability compared to non-fluorinated analogs like 14f . Brominated analogs (e.g., 6-bromo derivative) exhibit distinct reactivity profiles due to bromine’s bulkier size and lower electronegativity .
  • Synthetic Yields : Yields for bipyridinyl methanamines vary widely (24–70%), influenced by substituent position and steric effects. The target compound’s synthesis would likely require optimization of fluorination steps .
Physicochemical Properties
Compound Name Solubility Molecular Weight Stability Notes Evidence ID
(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine* Likely polar ~215 g/mol Fluorine may improve stability
[2,3'-Bipyridine]-5-ylmethanamium (14f) DMSO-soluble ~198 g/mol No fluorine; standard stability
Perampanel Acetonitrile 354.42 g/mol Labile to light/moisture

Inferences :

  • Perampanel’s nitrile group and ketone moiety contribute to higher molecular weight and distinct solubility/stability challenges .

Biological Activity

(5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine is a fluorinated derivative of bipyridine that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This compound's structure suggests possible interactions with various biological targets, including receptors and enzymes involved in critical physiological processes. This article explores the biological activity of this compound through an examination of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Name : (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine
  • Molecular Formula : C6H7FN2
  • Molecular Weight : 138.13 g/mol
  • CAS Number : Not provided in the search results.

Biological Activity Overview

The biological activity of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine can be classified into several key areas:

  • Receptor Interaction
    • The compound has been studied for its potential as a selective agonist for serotonin receptors, particularly the 5-HT2C receptor. Compounds with similar fluorinated structures have shown increased potency and selectivity for these receptors, which are implicated in mood regulation and psychotropic effects .
  • Enzyme Inhibition
    • It is hypothesized that (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine may exhibit inhibitory effects on Glycogen Synthase Kinase-3 (GSK-3), an enzyme involved in various cellular processes including metabolism and cell survival. SAR studies have indicated that modifications to the bipyridine scaffold can significantly affect inhibitory potency .
  • DNA Interaction
    • Similar compounds have demonstrated the ability to intercalate into DNA, suggesting that (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine may also possess DNA-binding capabilities. This property is crucial for developing anticancer agents that target tumor cells by disrupting their genetic material .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine. Key findings from related studies include:

  • Fluorination Position : The introduction of fluorine at specific positions on the bipyridine ring has been shown to enhance receptor selectivity and binding affinity.
  • Substituent Effects : Variations in substituents on the nitrogen atom of methanamine can alter pharmacokinetic properties and receptor interactions. For instance, alkyl groups can improve lipophilicity and brain penetration .

Case Studies

  • Serotonin Receptor Agonists : Research has indicated that fluorinated derivatives similar to (5-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine can serve as potent 5-HT2C agonists with favorable selectivity profiles over other serotonin receptor subtypes. These compounds have shown promising results in preclinical models for treating mood disorders .
    CompoundEC50 (nM)Emax (%)Selectivity (2B/2C)
    (+)-21a4.7982
    (+)-21b8.096>20
  • GSK-3 Inhibitors : A series of bipyridine derivatives were evaluated for their GSK-3 inhibitory activity. Modifications to the bipyridine scaffold led to compounds with enhanced selectivity and potency against GSK-3α and GSK-3β isoforms .
    CompoundGSK-3α Inhibition (%)GSK-3β Inhibition (%)
    Compound 1100100
    Compound 13fIncreasedSlightly Increased

Q & A

Q. What protocols ensure reproducibility in SAR studies?

  • Standardization :
  • Consistent Assay Conditions : Use identical cell lines (e.g., ATCC-validated HEK293) and reagent batches .
  • Control Compounds : Include reference inhibitors (e.g., imatinib for kinase assays) in every plate .
  • Data Reporting : Provide exact synthetic routes (e.g., Pd catalyst type) and purity metrics in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.